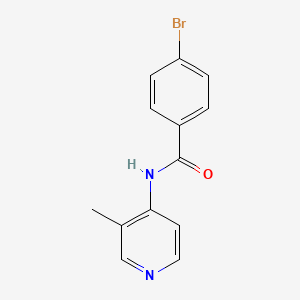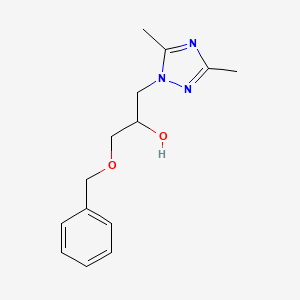
1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a benzyloxy group, a triazole ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The compound may disrupt cellular processes by binding to enzymes involved in sterol biosynthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the dimethyl groups on the triazole ring.
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-2-ol: Has a butanol backbone instead of propanol.
Uniqueness
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of both the benzyloxy group and the dimethyl-substituted triazole ring, which may confer specific biological activities and chemical properties.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C14H19N3O2/c1-11-15-12(2)17(16-11)8-14(18)10-19-9-13-6-4-3-5-7-13/h3-7,14,18H,8-10H2,1-2H3 |
InChI Key |
QFGOZHFONYOEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


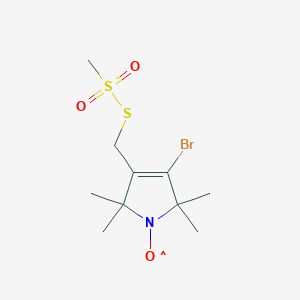
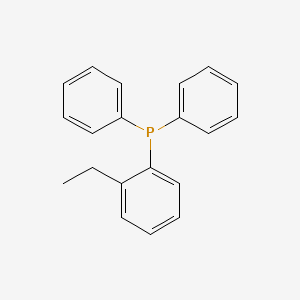
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
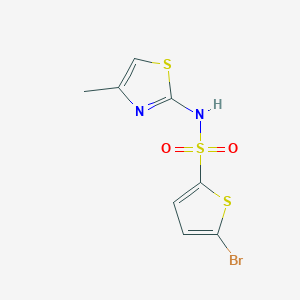
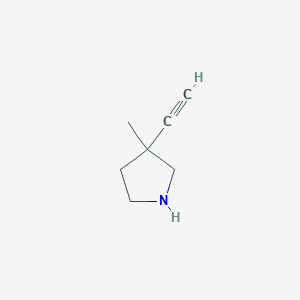
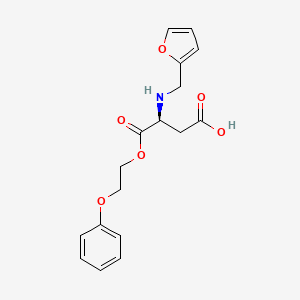
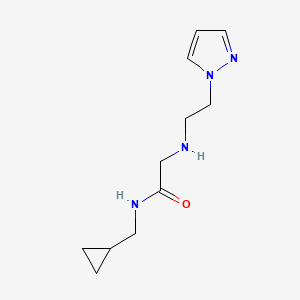
![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
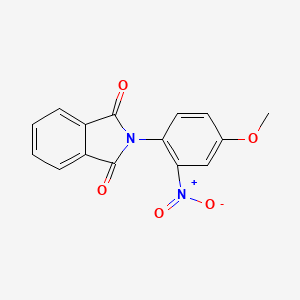
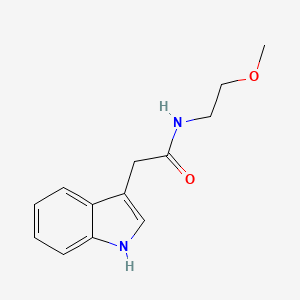
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
